Quinpirole

描述

Quinpirole is a psychoactive drug and research chemical that acts as a selective agonist for dopamine D2 and D3 receptors. It is primarily used in scientific research to study the effects of dopamine receptor activation. This compound has been shown to increase locomotion and sniffing behavior in animal models and is often used to induce compulsive behaviors in research settings .

准备方法

Synthetic Routes and Reaction Conditions: Quinpirole can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with hydrazine to form the pyrazoloquinoline core structure. This intermediate is then subjected to further chemical modifications to introduce the propyl group at the appropriate position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving high-pressure and high-temperature conditions to facilitate the cyclization and subsequent modifications. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

化学反应分析

Types of Reactions: Quinpirole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound N-oxide under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions

Major Products:

Oxidation: this compound N-oxide.

Reduction: Reduced forms of this compound.

Substitution: Substituted this compound derivatives with different functional groups

科学研究应用

Quinpirole has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of dopamine receptor agonists.

Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.

Medicine: Used in preclinical studies to understand the mechanisms underlying psychiatric disorders such as obsessive-compulsive disorder and schizophrenia.

Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors .

作用机制

Quinpirole exerts its effects by selectively binding to and activating dopamine D2 and D3 receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase activity, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These molecular events result in altered neuronal firing patterns and changes in neurotransmitter release, ultimately affecting behavior and physiological responses .

相似化合物的比较

Quinelorane: Another dopamine receptor agonist with similar properties but different receptor selectivity.

Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.

Cabergoline: A long-acting dopamine agonist used to treat disorders associated with hyperprolactinemia

Uniqueness: Quinpirole is unique in its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool in research settings. Its ability to induce specific behavioral and physiological responses in animal models distinguishes it from other dopamine agonists, which may have broader receptor activity profiles .

生物活性

Quinpirole is a selective dopamine D2-like receptor agonist that has been extensively studied for its biological activity, particularly in relation to dopaminergic signaling and behavioral effects in animal models. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound primarily acts on D2-like dopamine receptors, influencing neurotransmitter release and neuronal activity. Its effects are dose-dependent, exhibiting an inverted U-shaped response curve when microinjected into specific brain regions such as the ventral pallidum (VP) and the ventral tegmental area (VTA).

- Increased Dopaminergic Activity : Lower doses of this compound enhance the population activity of VTA dopaminergic neurons, while higher doses can suppress this activity significantly. This modulation affects both motivation and motor behavior in animal models .

Behavioral Effects

This compound's influence on behavior has been documented in various studies, particularly in rodent models. The compound has been shown to induce both hyperactivity and aversion depending on the dosage administered.

- Locomotor Activity :

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity

| Dose (µg) | Effect on Locomotion | Behavioral Outcome |

|---|---|---|

| 0.1 | Increase after delay | Enhanced activity |

| 1.0 | Sustained increase | Increased motivation |

| 5.0 | Acute reduction | Place aversion |

Neurochemical Changes

Research indicates that this compound treatment leads to significant neurochemical changes, particularly regarding cAMP signaling pathways.

- cAMP-Dependent Protein Kinase Activity : Repeated administration of this compound has been shown to increase protein kinase A (PKA) activity without altering adenylate cyclase activity. This suggests a complex interaction between this compound and intracellular signaling mechanisms .

Case Studies

- Dopaminergic Regulation : A study demonstrated that microinjection of this compound into the VP modulates VTA dopaminergic neuron activity, influencing both motivational states and motor behaviors in rats .

- Behavioral Sensitization : Another study explored how repeated this compound treatment led to behavioral sensitization characterized by increased locomotion and stereotyped behaviors after initial exposure .

- Endocannabinoid Interaction : Research examining the interaction between endocannabinoid degradation inhibitors and this compound revealed that pretreatment with these inhibitors reduced locomotion induced by this compound, highlighting potential therapeutic avenues for managing dopaminergic dysregulation .

属性

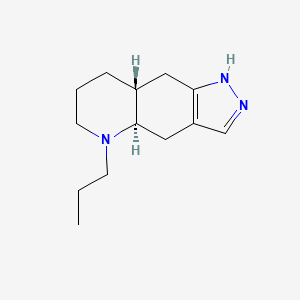

IUPAC Name |

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSUPYGMFAPCFZ-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048229 | |

| Record name | Quinpirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80373-22-4, 74196-92-2 | |

| Record name | Quinpirole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80373-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, (E)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074196922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINPIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20OP60125T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。